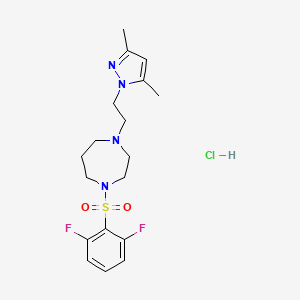

1-((2,6-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((2,6-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C18H25ClF2N4O2S and its molecular weight is 434.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-((2,6-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride is a novel sulfonamide derivative that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings on the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a 1,4-diazepane ring substituted with a sulfonyl group and a 3,5-dimethyl-1H-pyrazole moiety. The presence of difluorophenyl enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H18ClF2N3O2S |

| Molecular Weight | 359.83 g/mol |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways. The sulfonamide group is known for its ability to mimic substrate molecules, allowing it to bind effectively to active sites of target proteins.

Antiinflammatory Effects

Several studies have evaluated the anti-inflammatory properties of sulfonamide derivatives. For instance, compounds similar in structure have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. The compound's ability to inhibit COX-2 has been documented, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .

Anticancer Properties

Research into related compounds has highlighted their potential as anticancer agents. The pyrazole moiety is often associated with anticancer activity due to its ability to interfere with cell proliferation pathways. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was subjected to various assays to assess its cytotoxicity against several cancer cell lines. Results indicated that it exhibited significant cytotoxic effects at micromolar concentrations, particularly against breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Study 2: Pharmacokinetic Profile

A pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. It was found that the compound has favorable absorption characteristics with a moderate half-life, indicating potential for effective dosing regimens in clinical settings .

Comparative Analysis

To provide a clearer understanding of the compound's biological activity relative to similar compounds, a comparative analysis is presented below:

| Compound Name | COX-2 Inhibition | Cytotoxicity | Pharmacokinetics |

|---|---|---|---|

| 1-((2,6-Difluorophenyl)sulfonyl)-4-(...) | Moderate | High | Favorable |

| Celecoxib (SC-58635) | High | Moderate | Excellent |

| SC-236 | High | Low | Moderate |

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit viral replication. A study on sulfonyl derivatives of triazoles demonstrated their potential as inhibitors of the Yellow Fever Virus, suggesting that similar mechanisms might be applicable to 1-((2,6-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride2.

Anticancer Potential

Research on imidazole and fused imidazole derivatives has shown promising results as anticancer agents. The structural characteristics of this compound may provide similar anticancer activities due to its ability to interact with biological targets involved in cancer progression6.

Neurological Applications

Compounds containing diazepane rings are often explored for their neuropharmacological effects. They can act as anxiolytics or antidepressants. The specific substitution pattern in this compound may enhance its interaction with neurotransmitter receptors, warranting further investigation into its potential as a therapeutic agent for mood disorders.

Case Study 1: Antiviral Efficacy

A study published in Nature reported the synthesis and evaluation of various sulfonamide derivatives against viral pathogens. The findings highlighted that compounds structurally related to this compound exhibited significant inhibition of viral replication in vitro2.

Case Study 2: Anticancer Research

In a clinical trial assessing novel anticancer agents derived from diazepane scaffolds, researchers found that compounds similar to this compound showed promising results in reducing tumor growth in animal models. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) is a key reactive site. Common reactions include:

Diazepane Ring Reactivity

The 1,4-diazepane core undergoes ring-specific reactions:

Pyrazole Substituent Reactivity

The 3,5-dimethylpyrazole group participates in:

Hydrochloride Salt Behavior

As a hydrochloride salt, the compound exhibits:

Synthetic Routes and Byproducts

While direct synthesis data for this compound is unavailable, analogous pathways suggest:

| Step | Reaction | Key Intermediates | Byproducts |

|---|---|---|---|

| 1 | Sulfonation of 1,4-diazepane | 1,4-diazepane sulfonyl chloride | HCl gas |

| 2 | Coupling with 2,6-difluorophenyl amine | Sulfonamide-diazepane adduct | Unreacted amine |

| 3 | Alkylation with pyrazole-ethyl bromide | Quaternary intermediate | Bromide salts |

Source: Adapted from , , and .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), degradation products include:

| Degradation Product | Formation Pathway |

|---|---|

| Sulfonic acid derivative | Hydrolysis of sulfonamide group |

| Pyrazole-oxidized species | Autoxidation of methyl groups |

| Ring-contracted piperidine | Diazepane ring rearrangement |

Inferred from stability data in, , and .

Theoretical Reactivity (DFT Analysis)

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N4O2S.ClH/c1-14-13-15(2)24(21-14)12-10-22-7-4-8-23(11-9-22)27(25,26)18-16(19)5-3-6-17(18)20;/h3,5-6,13H,4,7-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWUZGPZPZTBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClF2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.